Potassium 1H-pyrazole-4-trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

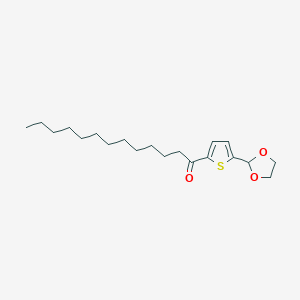

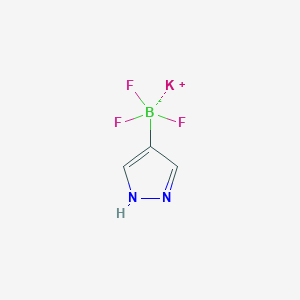

Potassium 1H-pyrazole-4-trifluoroborate (KPTF) is an organotrifluoroborate compound. Its chemical formula is C₃H₃BF₃KN₂ . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a versatile and stable boronic acid surrogate, facilitating the construction of complex organic molecules .

Synthesis Analysis

The synthesis of KPTF typically involves the reaction of 1H-pyrazole-4-boronic acid with potassium fluoride (KF) or other potassium salts. The resulting KPTF compound is a white crystalline powder with a melting point of approximately 196-200°C .

Molecular Structure Analysis

KPTF consists of a pyrazole ring (containing nitrogen atoms) attached to a boron trifluoride group. The potassium ion (K⁺) balances the charge. The compound’s molecular weight is approximately 173.97 g/mol .

Chemical Reactions Analysis

KPTF participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst. This reaction forms new carbon-carbon bonds, allowing the synthesis of diverse organic compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 1H-pyrazole-4-trifluoroborate: is prominently used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing various organic compounds. The stability and reactivity of this organotrifluoroborate make it a preferred choice for forming biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of pyrazole derivatives . Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications, including agrochemicals, dyes, and pharmaceuticals. The trifluoroborate group in the compound facilitates the introduction of the pyrazole moiety into other chemical structures, enhancing their utility in medicinal chemistry.

Biological Activity Studies

Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities . Potassium 1H-pyrazole-4-trifluoroborate can be used to synthesize these derivatives, which are then screened for potential antimicrobial, anti-inflammatory, and anticancer properties. This makes it a valuable tool in the discovery of new therapeutic agents.

Development of Agrochemicals

The pyrazole ring is a common feature in many agrochemicals due to its bioactivity. Using Potassium 1H-pyrazole-4-trifluoroborate as a starting material, researchers can develop novel pesticides and herbicides with improved efficacy and safety profiles .

Material Science Applications

In material science, Potassium 1H-pyrazole-4-trifluoroborate is used to synthesize organic compounds that form the basis of advanced materials . These materials may possess unique properties such as conductivity, fluorescence, or thermal stability, making them suitable for use in electronics, optics, and other high-tech applications.

Photophysical Property Research

Pyrazole derivatives are known for their photophysical properties, which are useful in the development of optical materials and sensors . The compound’s role in synthesizing these derivatives allows for the exploration of new materials that can be used in light-emitting diodes, solar cells, and other photonic devices.

Mécanisme D'action

Target of Action

Potassium 1H-pyrazole-4-trifluoroborate is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms involved in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The mode of action of Potassium 1H-pyrazole-4-trifluoroborate involves its interaction with a transition metal catalyst, typically palladium . The compound participates in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction, where it transfers the pyrazole group from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by Potassium 1H-pyrazole-4-trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds, which are fundamental in organic synthesis. The downstream effects include the formation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

Its stability under various reaction conditions suggests it may have favorable bioavailability .

Result of Action

The result of the action of Potassium 1H-pyrazole-4-trifluoroborate is the formation of new C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .

Safety and Hazards

Orientations Futures

Research on KPTF continues to explore its applications in synthetic chemistry, catalysis, and material science. Investigating its reactivity with various substrates and optimizing reaction conditions will enhance its utility in organic synthesis .

: Sigma-Aldrich: Potassium 1H-pyrazole-3-trifluoroborate : 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks

Propriétés

IUPAC Name |

potassium;trifluoro(1H-pyrazol-4-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWKPYJRTNMJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CNN=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 1H-pyrazole-4-trifluoroborate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.